
3-(Phenylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylsulfanyl)benzamide is an organic compound that features a benzamide core with a phenylsulfanyl substituent at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)benzamide typically involves the reaction of 3-aminobenzamide with phenylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Phenylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
3-(Phenylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(Phenylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Benzamide: The parent compound without the phenylsulfanyl substituent.
Phenylsulfanyl derivatives: Compounds with the phenylsulfanyl group attached to different core structures.
Sulfonamides: Compounds with a sulfonamide group instead of a sulfanyl group.
Uniqueness
3-(Phenylsulfanyl)benzamide is unique due to the presence of both the benzamide core and the phenylsulfanyl substituent. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the phenylsulfanyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
CAS 编号 |
106380-90-9 |
|---|---|
分子式 |
C13H11NOS |
分子量 |
229.30 g/mol |
IUPAC 名称 |
3-phenylsulfanylbenzamide |
InChI |
InChI=1S/C13H11NOS/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H2,14,15) |
InChI 键 |
KLZFWPYDNDTTGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


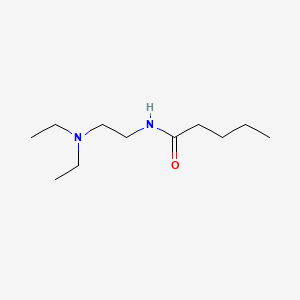
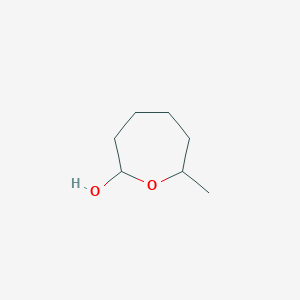
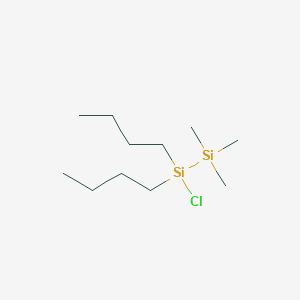


![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)
![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

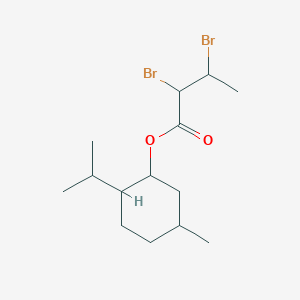

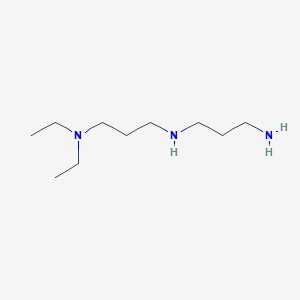

![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)

